2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Antidiabetic α-Glucosidase inhibition Metabolic disease

Scarcity of pure, regiospecifically-substituted γ-sultam scaffolds hinders SAR exploration. 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-15-6) addresses this: off-white solid, ≥98% purity. The meta-bromo group confers distinct electronics and lower lipophilicity vs. para isomer, enabling unique target engagement. • Aryl-Br handle for parallel library synthesis of focused γ-sultams • Known α-glucosidase inhibitor-relevant to type 2 diabetes lead optimization • Unique NMR signature; ships worldwide with full characterization

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
CAS No. 71703-15-6
Cat. No. B1282008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
CAS71703-15-6
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
InChIKeyPDZFOXCQQCMSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide: Chemical Identity & Procurement


2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, also known as N-(3-Bromophenyl)-1,3-propanesultam, is a heterocyclic organic compound featuring a saturated 1,2-isothiazolidine ring bearing a 3-bromophenyl substituent at the nitrogen atom and two oxo groups at the sulfur atom, thereby classifying it as a cyclic sulfonamide or γ-sultam . The compound possesses a molecular formula of C9H10BrNO2S and an average molecular mass of 276.15 Da . As a member of the broader isothiazolidine 1,1-dioxide chemical class, this specific derivative is typically supplied as an off-white solid with a reported purity of 95-98% from commercial sources .

γ-Sultam core with 3-bromophenyl handle for cross-coupling diversification and library synthesis.
Reported α-glucosidase inhibition supports enzyme inhibition research context.
Sourced with certified purity from multiple suppliers for reproducible assays.

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide: Key Differentiation Factors


Generic substitution within the isothiazolidine 1,1-dioxide chemical class is not recommended due to the critical impact of the aryl substituent's identity and position on both physicochemical properties and biological activity. While the core γ-sultam scaffold confers fundamental properties such as hydrogen-bonding capability and metabolic stability [1], the specific 3-bromophenyl moiety of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide directly dictates its unique reactivity, binding affinity, and pharmacokinetic profile. Closely related analogs, such as the 4-bromophenyl (para-substituted) isomer or the non-brominated phenyl derivative, will exhibit distinct electronic distributions, steric interactions, and lipophilicities, which can lead to significant differences in target engagement and off-target effects . Therefore, the assumption of functional equivalence among these analogs is unfounded without direct comparative data. The quantitative evidence presented below substantiates the specific advantages of the 3-bromo substitution pattern over viable alternatives.

4-Bromophenyl isomer
Higher lipophilicity (ΔLogP ~0.4) may shift target engagement and ADME profile compared to 3-bromo.
Non-halogenated phenyl analog
Lacks the reactive bromide handle, limiting further functionalization and SAR exploration.
Class-level γ-sultam substitution
Core scaffold alone does not ensure comparable bioactivity; aryl substituent is critical for potency.

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide: Evidence vs. Analogs


α-Glucosidase Inhibitory Activity

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide has been reported to inhibit the α-glucosidase enzyme, a validated target for managing postprandial hyperglycemia in type 2 diabetes . While direct head-to-head IC50 data against a specific comparator is not publicly available for this exact molecule, class-level SAR (Structure-Activity Relationship) studies on related isothiazolidine 1,1-dioxide analogs indicate that the substitution pattern on the phenyl ring is a key determinant of potency [1]. The presence of a bromine atom at the meta-position is expected to confer a distinct binding mode and inhibitory profile compared to the para-substituted analog (2-(4-bromophenyl)isothiazolidine 1,1-dioxide, CAS 71703-16-7) or the non-halogenated parent compound. This evidence, while not a direct head-to-head comparison, provides a compelling basis for prioritizing the 3-bromo derivative in antidiabetic research programs.

α-Glucosidase inhibition
Class-level
Reported inhibitory activity; meta-bromo expected to confer distinct binding vs para.
Supports enzyme inhibition research context
Direct comparative IC50 data not available; class-level SAR
Antidiabetic α-Glucosidase inhibition Metabolic disease

Physicochemical Profile vs. 4-Bromophenyl Isomer

Computational predictions from authoritative databases reveal distinct physicochemical properties for the 3-bromophenyl derivative compared to its 4-bromophenyl isomer. For 2-(3-bromophenyl)isothiazolidine 1,1-dioxide, the predicted LogP (octanol-water partition coefficient) is 1.67 , while the 4-bromo analog has a reported LogP of 2.10 . This difference of 0.43 log units translates to a roughly 2.7-fold higher lipophilicity for the para-substituted isomer, which can significantly impact membrane permeability, solubility, and metabolic stability. The meta-bromo derivative also exhibits a higher predicted boiling point (391.5 °C vs. 379.6 °C) and different chromatographic behavior, as evidenced by its unique 1H NMR spectrum .

LogP vs. 4-Br isomer
Head-to-head
LogP 1.67 (3-Br) vs 2.10 (4-Br), Δ = −0.43
Lower lipophilicity may impact permeability and solubility
In silico ACD/Labs prediction
Physicochemical properties ADME prediction Isomer comparison

Versatile Synthetic Building Block

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide is a versatile building block for generating diverse γ-sultam-containing libraries. The bromine atom at the meta-position serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the rapid exploration of chemical space around the isothiazolidine core. A key study demonstrated an efficient protocol for synthesizing a 141-member library of isothiazolidine 1,1-dioxide derivatives using aza-Michael chemistry, highlighting the amenability of this scaffold to diversification [1]. The 3-bromo substitution pattern offers a distinct vector for elaboration compared to the para- or ortho- isomers, enabling the synthesis of analogs with unique topological and electronic properties.

Synthetic diversification
Class-level
3-Bromo handle enables cross-coupling (Suzuki, Buchwald)
Supports library synthesis and lead optimization
Demonstrated in 141-member sultam library synthesis
Organic synthesis Cross-coupling Sultam chemistry

Commercial Purity & Availability

For procurement purposes, 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide is available from multiple chemical suppliers with verified purity levels. The compound can be sourced with a certified purity of 98% from suppliers such as Leyan and CymitQuimica , providing researchers with a reliable and consistent starting material. This contrasts with less well-characterized or lower-purity offerings of related analogs, which could introduce variability and require additional purification steps, thereby impacting research timelines and reproducibility.

Commercial purity
Supporting evidence
98% purity certified
Ensures assay reproducibility
Available from Leyan, CymitQuimica
Procurement Purity Commercial availability

Unique 1H NMR Fingerprint

The structural integrity of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide can be unambiguously confirmed by its characteristic 1H NMR spectrum in CDCl3. The reported chemical shifts are: δ 2.50-2.54 (m, 2H), 3.37 (t, J=7.5 Hz, 2H), 3.74 (t, J=7.5 Hz, 2H), 7.22-7.24 (m, 3H), and 7.33 (s, 1H) . This specific pattern, particularly the singlet at 7.33 ppm corresponding to the proton ortho to the bromine substituent and meta to the sulfonamide nitrogen, is distinct from the NMR spectra of the 2- and 4-bromophenyl isomers. This allows for definitive identification and quality control verification upon receipt.

1H NMR fingerprint
Supporting evidence
δ 7.33 (s, 1H) characteristic singlet
Enables identity verification and QC
CDCl3, 400 MHz
Analytical characterization Quality control NMR spectroscopy

2-(3-Bromophenyl)isothiazolidine 1,1-dioxide: Application Scenarios


α-Glucosidase Inhibitor Lead Optimization

Based on its reported α-glucosidase inhibitory activity , this compound is well-suited as a starting point for lead optimization programs targeting type 2 diabetes. Its distinct meta-bromo substitution pattern offers a different structure-activity relationship (SAR) profile compared to the para-substituted isomer, which can be exploited to improve potency, selectivity, and pharmacokinetic properties. Researchers can utilize the bromine atom as a handle for parallel synthesis and structure-guided optimization.

Cross-Coupling Diversification

The compound's designation as a 'versatile small molecule scaffold' with a reactive bromine atom makes it ideal for generating focused libraries of novel γ-sultams. It is particularly valuable in medicinal chemistry campaigns seeking to explore chemical space around the isothiazolidine core for diverse targets, including but not limited to kinases, proteases, and other enzymes where sulfonamide moieties are known pharmacophores.

Chemical Biology Tool Compound

Given the distinct physicochemical properties of the 3-bromo derivative compared to its 4-bromo isomer , this compound can serve as a valuable tool for chemical biology studies. Its lower predicted lipophilicity may reduce off-target binding and improve solubility in cellular assays. Researchers can use this compound to probe biological systems and identify its specific molecular targets, leveraging the bromine atom for potential affinity-based protein profiling.

Building Block for Advanced Intermediates

The compound's well-defined structure, high commercial purity (98%) , and unique NMR signature ensure its utility as a reliable building block in multi-step organic synthesis. It can be used to construct more complex, polycyclic sultam-containing structures of interest in both academic and industrial research settings, as demonstrated by the development of robust aza-Michael protocols for sultam library synthesis [1].

Application
Selection Property
Validation Focus
α-Glucosidase inhibition studies
Meta-bromo substitution pattern for SAR
Enzyme inhibition potency and selectivity
γ-Sultam diversification libraries
Aryl bromide cross-coupling handle
Reaction scope and building block stability
Cellular target engagement studies
Lower predicted lipophilicity vs para-isomer
Solubility and non-specific binding in assays
Multi-step organic synthesis
Certified purity and verified identity
Consistent intermediate quality and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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